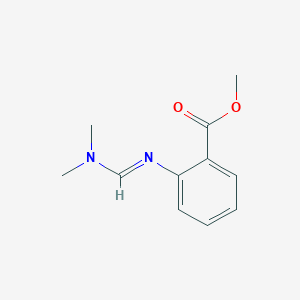
Anthranilic acid, N-dimethylaminomethylene-, methyl ester
Vue d'ensemble
Description
Méthodes De Préparation
L'acétate d'osatérone peut être synthétisé par plusieurs voies. Une méthode courante implique la déshydrogénation de la 17α-acétoxy-6-chloropregna-4,6-diène-3,20-dione en utilisant la 2,3-dichloro-5,6-dicyanobenzoquinone dans du dioxane en reflux. Cela donne la 17α-acétoxy-6-chloropregna-1,4,6-triène-3,20-trione, qui est ensuite oxydée avec le tétroxyde d'osmium et le périodate de sodium dans du dioxane en reflux pour produire la 17α-acétoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diène-3,20-dione. Le produit final est obtenu en traitant ce composé avec du borohydrure de sodium et du bicarbonate de sodium dans un mélange de méthanol-tétrahydrofurane .
Analyse Des Réactions Chimiques
L'acétate d'osatérone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le tétroxyde d'osmium et le périodate de sodium.
Réduction : Le borohydrure de sodium est couramment utilisé pour réduire l'acétate d'osatérone.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore en position 6.
Les réactifs courants utilisés dans ces réactions comprennent la 2,3-dichloro-5,6-dicyanobenzoquinone, le tétroxyde d'osmium, le périodate de sodium, le borohydrure de sodium et le bicarbonate de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés de l'acétate d'osatérone .
4. Applications de la Recherche Scientifique
L'acétate d'osatérone a plusieurs applications de recherche scientifique :
Médecine Vétérinaire : Il est utilisé pour traiter l'hyperplasie bénigne de la prostate chez les chiens, offrant une amélioration clinique significative.
Endocrinologie : Les propriétés anti-androgènes et progestatives du composé en font un outil précieux pour l'étude des voies hormonales et des interactions réceptorielles.
5. Mécanisme d'Action
L'acétate d'osatérone exerce ses effets en agissant comme un antagoniste du récepteur des androgènes, bloquant ainsi l'activité biologique des androgènes comme la testostérone et la dihydrotestostérone. Il fonctionne également comme un agoniste du récepteur de la progestérone, imitant les effets des progestatifs naturels . Cette double action contribue à réduire la taille de la prostate et à soulager les symptômes de l'hyperplasie bénigne de la prostate chez les chiens .
Applications De Recherche Scientifique
Osaterone acetate has several scientific research applications:
Mécanisme D'action
Osaterone acetate exerts its effects by acting as an antagonist of the androgen receptor, thereby blocking the biological activity of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor, mimicking the effects of natural progestogens . This dual action helps reduce the size of the prostate and alleviate symptoms of benign prostatic hyperplasia in dogs .
Comparaison Avec Des Composés Similaires
L'acétate d'osatérone est similaire à d'autres anti-androgènes et progestatifs stéroïdiens, tels que l'acétate de chlormadinone et l'acétate de delmadinone. L'acétate d'osatérone est unique par ses activités œstrogéniques et androgènes minimales, ce qui le rend particulièrement adapté aux applications vétérinaires . D'autres composés similaires comprennent :
Acétate de Chlormadinone : Un autre anti-androgène et progestatif stéroïdien utilisé en médecine vétérinaire.
Acétate de Delmadinone : Un anti-androgène stéroïdien avec des applications similaires mais des propriétés pharmacocinétiques différentes.
L'acétate d'osatérone se distingue par ses interactions réceptorielles spécifiques et son profil de sécurité favorable dans l'utilisation vétérinaire .
Propriétés
Numéro CAS |
113290-32-7 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-(dimethylaminomethylideneamino)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3 |
Clé InChI |
OWQMAKRMHORJCK-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Synonymes |
Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













